N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide
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Overview
Description
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a urea linkage, and a propionamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes like cyclooxygenase (cox) .
Mode of Action
Similar compounds have been reported to inhibit the activity of their target enzymes, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect the prostaglandin synthesis pathway by inhibiting cox enzymes .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Urea linkage formation: The benzo[d][1,3]dioxole derivative is reacted with an isocyanate to form the urea linkage.
Attachment of the propionamide group: The final step involves the reaction of the intermediate with propionyl chloride in the presence of a base to form the propionamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-acetamidobenzamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-benzamidobenzamide: Contains a benzamide group instead of a propionamide group.
Uniqueness
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionamide group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-2-18(25)23-14-5-3-13(4-6-14)19(26)21-9-10-22-20(27)24-15-7-8-16-17(11-15)29-12-28-16/h3-8,11H,2,9-10,12H2,1H3,(H,21,26)(H,23,25)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUMXILOHFSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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